2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
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Overview
Description
2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a furan ring, a dioxane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione typically involves multiple steps, including the formation of the furan ring and the dioxane ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17NO7 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-methyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C23H17NO7/c1-14-12-16(24(27)28)8-10-18(14)20-11-9-17(29-20)13-19-21(25)30-23(2,31-22(19)26)15-6-4-3-5-7-15/h3-13H,1-2H3 |
InChI Key |
GXMNZIJUBVLMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)OC(OC3=O)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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